molecular formula C8H14O5 B8367248 1-Acetoxy-3-acetoxymethoxypropane

1-Acetoxy-3-acetoxymethoxypropane

Cat. No. B8367248
M. Wt: 190.19 g/mol
InChI Key: SZATZRJQZJMPIF-UHFFFAOYSA-N
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Patent
US06911450B1

Procedure details

To a mixture of 1,3-dioxan (3 ml, 0.035 mmol) and acetic anhydride (3.3 ml, 0.035 mmol) at 0° C., was added a drop of concentrated sulphuric acid. The mixture was then stirred for 14 h at 20° C., added with sodium acetate (2 g) and filtrated. The residue, distilled in vacuo (120° C., 16 mmHg), gave 1-acetoxy-3-acetoxymethoxypropane (3.34 g, 50%) as a colorless oil.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][O:3][CH2:2]1.[C:7]([O:10]C(=O)C)(=[O:9])[CH3:8].S(=O)(=O)(O)O.[C:19]([O-])(=[O:21])[CH3:20].[Na+]>>[C:19]([O:1][CH2:6][CH2:5][CH2:4][O:3][CH2:2][O:10][C:7](=[O:9])[CH3:8])(=[O:21])[CH3:20] |f:3.4|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
O1COCCC1
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 14 h at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtrated
DISTILLATION
Type
DISTILLATION
Details
The residue, distilled in vacuo (120° C., 16 mmHg)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(=O)OCCCOCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50174.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.